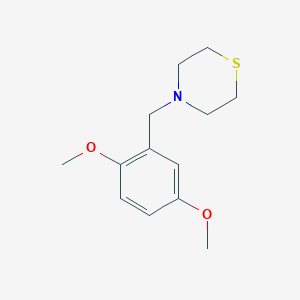

4-(2,5-dimethoxybenzyl)thiomorpholine

Description

4-(2,5-Dimethoxybenzyl)thiomorpholine is a thiomorpholine derivative featuring a 2,5-dimethoxybenzyl substituent at the nitrogen atom of the six-membered sulfur-containing heterocycle. Thiomorpholine derivatives are widely studied in medicinal chemistry due to their enhanced lipophilicity compared to morpholine analogues, attributed to the replacement of oxygen with sulfur . The sulfur atom also introduces metabolic susceptibility (e.g., oxidation to sulfoxides/sulfones), which can be exploited for prodrug strategies .

Properties

IUPAC Name |

4-[(2,5-dimethoxyphenyl)methyl]thiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2S/c1-15-12-3-4-13(16-2)11(9-12)10-14-5-7-17-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKKAOSXPKFPNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CN2CCSCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198596 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Comparison with Similar Compounds

4-(4-Nitrophenyl)thiomorpholine

- Synthesis: Prepared via nucleophilic aromatic substitution of 4-fluoronitrobenzene or 4-chloronitrobenzene with thiomorpholine in polar solvents (e.g., acetonitrile, 1-butanol) under basic conditions .

- Structural Features : X-ray crystallography reveals a chair conformation with the 4-nitrophenyl group in a quasi-axial position. Centrosymmetric dimers form via C–H···O hydrogen bonds involving sulfur-adjacent methylene groups .

- Key Differences vs. 4-(2,5-Dimethoxybenzyl)thiomorpholine :

Morpholine Analogues

- Example : 4-(4-Nitrophenyl)morpholine.

- Structural Differences: The morpholine oxygen lacks sulfur’s polarizability, leading to weaker intermolecular interactions.

- Physicochemical Properties : Thiomorpholine derivatives exhibit higher lipophilicity (logP) due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .

Brominated Dimethoxybenzyl Derivatives

- Example : 2,3-Dibromo-1-[4-(2,3-dibromo-4,5-dimethoxybenzyl)-2,5-dimethoxybenzyl]-4,5-dimethoxybenzene .

- Structural Features : Multiple methoxy and bromine substituents create steric bulk and influence aromatic stacking. The central benzene ring forms an 89.26° dihedral angle with outer rings, suggesting conformational flexibility .

Table 1: Key Properties of Thiomorpholine Derivatives

*Estimated logP values based on substituent contributions.

†Predicted higher logP due to methoxy groups and sulfur.

‡NASH: Nucleophilic aromatic substitution or alkylation.

Lipophilicity and Solubility

- Thiomorpholine derivatives generally exhibit higher logP than morpholine analogues (e.g., ~2.5 vs. ~1.8 for nitro-substituted compounds) .

- The 2,5-dimethoxybenzyl group may further increase logP (~3.0) but improve water solubility via methoxy hydrogen bonding .

Metabolic and Stability Considerations

- Thiomorpholine vs. Morpholine : Sulfur in thiomorpholine is oxidized to sulfoxides/sulfones in vivo, altering pharmacokinetics and enabling prodrug designs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.